molecular formula C12H15F2N3O B2988779 N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide CAS No. 2034387-12-5

N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide

Cat. No. B2988779
CAS RN: 2034387-12-5
M. Wt: 255.269
InChI Key: ZNCSBLFWPUPNPK-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as JNJ-54271074 and is a potent and selective antagonist of the orexin 1 receptor. The orexin 1 receptor is a G-protein-coupled receptor that is involved in the regulation of wakefulness and sleep. JNJ-54271074 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various sleep disorders.

Scientific Research Applications

Synthesis and Characterization

N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide and related compounds have been extensively studied for their utility as intermediates in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science. For instance, research by Albert (1979) on the transformation of 2-aminopyrazine-3-carboxamide derivatives into pteridin-4-ones and related compounds illustrates the diverse synthetic pathways enabled by such structures, highlighting their significance in the synthesis of complex molecules with potential biological and chemical applications (Albert, 1979).

Biological Activities

The biological activities of compounds derived from or related to N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide have been a subject of considerable research interest. For example, studies on enaminones derived from similar pyrazine carboxamides have led to the discovery of compounds with notable antitumor and antimicrobial activities, as demonstrated in the work by Riyadh et al. (2011), who synthesized novel N-arylpyrazole-containing enaminones showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011).

Antiviral Potential

The antiviral potential of benzamide-based 5-aminopyrazoles and their derivatives, synthesized through reactions involving compounds akin to N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide, has been explored. A study by Hebishy et al. (2020) detailed a synthesis route leading to compounds with significant anti-influenza A virus activity, marking an important step towards developing new antiviral agents (Hebishy, 2020).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-8-6-16-10(7-15-8)11(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCSBLFWPUPNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide

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